molecular formula C16H16Cl2N2O4S2 B4615467 1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B4615467
M. Wt: 435.3 g/mol
InChI Key: QMEVLZMLUIXJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C16H16Cl2N2O4S2 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.9928547 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds with structures similar to 1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, were synthesized and characterized. These compounds were evaluated as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. This research highlights the potential of such compounds in the development of highly selective adenosine A2B receptor antagonists, useful in various therapeutic areas, including inflammation and cancer (Borrmann et al., 2009).

Mixed-Side-Chain Macrocyclic Chelates

The sulfomethylation of piperazine and polyazamacrocycles has been explored as a new route to entry for mixed-side-chain macrocyclic chelates. This approach offers a versatile method for the synthesis of novel chelating agents that can find applications in radiopharmacy and diagnostic imaging, providing a foundation for the development of new contrast agents or therapeutic radiopharmaceuticals (van Westrenen & Sherry, 1992).

Anticancer Activity

Several studies have been conducted to explore the anticancer activities of piperazine derivatives. One such study synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their potential anticancer activities against breast cancer cells. Compounds showed promising antiproliferative agents, highlighting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).

Novel Antipsychotic Agents

Research into (piperazin-1-yl-phenyl)-arylsulfonamides has led to the discovery of compounds with high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. These compounds showcase the therapeutic potential of piperazine derivatives in treating psychiatric disorders, including schizophrenia and depression (Park et al., 2010).

Antibacterial Agents

The synthesis and evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have shown antibacterial activities against various pathogens. These findings underscore the potential use of piperazine derivatives as novel antibacterial agents, contributing to the ongoing search for new antimicrobial compounds in response to rising antibiotic resistance (Wu Qi, 2014).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S2/c17-13-6-7-15(18)16(12-13)26(23,24)20-10-8-19(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEVLZMLUIXJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.